methyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}benzoate
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Overview
Description
Methyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}benzoate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}benzoate typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromoindole.
Acetylation: The 5-bromoindole is then acetylated using acetic anhydride to form 5-bromo-1H-indol-1-yl acetate.
Amidation: The acetylated product is reacted with 4-aminobenzoic acid methyl ester under suitable conditions to yield the final product, this compound.
Industrial Production Methods
While the above synthetic route is commonly used in laboratory settings, industrial production may involve optimization of reaction conditions, use of catalysts, and scaling up of the process to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the indole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted indole derivatives, while hydrolysis can produce the corresponding carboxylic acid.
Scientific Research Applications
Methyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}benzoate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Biological Studies: The compound is used in studies related to cell biology and molecular mechanisms of diseases.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to the inhibition of certain cellular processes, such as cell proliferation in cancer cells, or the activation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromobenzoate: A structurally similar compound with a bromine atom on the benzene ring instead of the indole ring.
5-Bromoindole: Another similar compound that lacks the acetyl and benzoate groups.
Uniqueness
Methyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}benzoate is unique due to the presence of both the indole and benzoate moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions with biological targets compared to its simpler counterparts .
Properties
Molecular Formula |
C18H15BrN2O3 |
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Molecular Weight |
387.2 g/mol |
IUPAC Name |
methyl 4-[[2-(5-bromoindol-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C18H15BrN2O3/c1-24-18(23)12-2-5-15(6-3-12)20-17(22)11-21-9-8-13-10-14(19)4-7-16(13)21/h2-10H,11H2,1H3,(H,20,22) |
InChI Key |
YXDPWPKSMLZOJL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
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